molecular formula C13H21NO4 B13930362 1-(tert-Butyl) 2-ethyl 3-methylenepyrrolidine-1,2-dicarboxylate

1-(tert-Butyl) 2-ethyl 3-methylenepyrrolidine-1,2-dicarboxylate

Cat. No.: B13930362
M. Wt: 255.31 g/mol
InChI Key: VVVDVCHXYVUUGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butyl) 2-ethyl 3-methylenepyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C12H21NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of 1-(tert-Butyl) 2-ethyl 3-methylenepyrrolidine-1,2-dicarboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl and ethyl groups under specific conditions. One common method involves the esterification of pyrrolidine-1,2-dicarboxylic acid with tert-butyl and ethyl alcohols in the presence of a catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(tert-Butyl) 2-ethyl 3-methylenepyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

1-(tert-Butyl) 2-ethyl 3-methylenepyrrolidine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It may be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 2-ethyl 3-methylenepyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(tert-Butyl) 2-ethyl 3-methylenepyrrolidine-1,2-dicarboxylate can be compared with other pyrrolidine derivatives, such as:

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

1-O-tert-butyl 2-O-ethyl 3-methylidenepyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C13H21NO4/c1-6-17-11(15)10-9(2)7-8-14(10)12(16)18-13(3,4)5/h10H,2,6-8H2,1,3-5H3

InChI Key

VVVDVCHXYVUUGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=C)CCN1C(=O)OC(C)(C)C

Origin of Product

United States

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